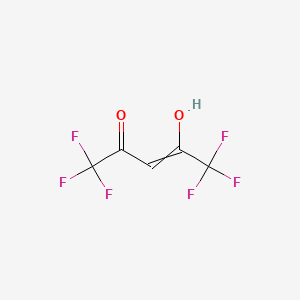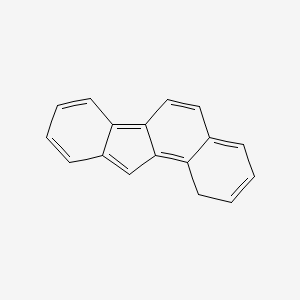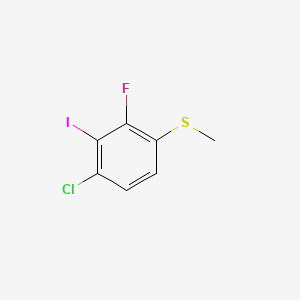![molecular formula C36H18F12O6S2 B14762264 (1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with two sulfonic acid groups and multiple trifluoromethyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid typically involves multiple steps, starting with the preparation of the binaphthalene core. . The sulfonation of the binaphthalene core is carried out using sulfonating agents under controlled conditions to ensure the selective introduction of sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound may involve the use of flow chemistry techniques, which offer greater control and efficiency over traditional batch processes . These methods allow for the continuous production of the compound with high purity and yield, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acids or thiols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
Wissenschaftliche Forschungsanwendungen
(1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of (1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other binaphthalene derivatives and trifluoromethylated aromatic compounds, such as:
- 3,3’-Bis(trifluoromethyl)binaphthalene
- 3,3’-Bis(4-trifluoromethylphenyl)binaphthalene
- 3,3’-Bis(3,5-difluorophenyl)binaphthalene
Uniqueness
What sets (1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid apart is its combination of sulfonic acid and trifluoromethyl groups, which confer unique chemical properties, such as high acidity, strong electron-withdrawing effects, and enhanced lipophilicity. These properties make it particularly valuable in applications requiring strong interactions with biological targets or high chemical stability .
Eigenschaften
Molekularformel |
C36H18F12O6S2 |
|---|---|
Molekulargewicht |
838.6 g/mol |
IUPAC-Name |
3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-sulfonaphthalen-1-yl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C36H18F12O6S2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)55(49,50)51)30-26-8-4-2-6-18(26)14-28(32(30)56(52,53)54)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16H,(H,49,50,51)(H,52,53,54) |
InChI-Schlüssel |
CNNJFOJFLZBMEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)S(=O)(=O)O)S(=O)(=O)O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate](/img/structure/B14762181.png)
![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)
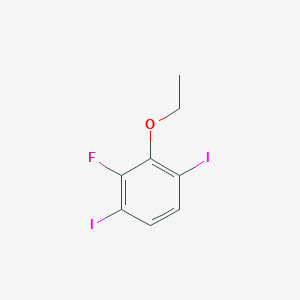
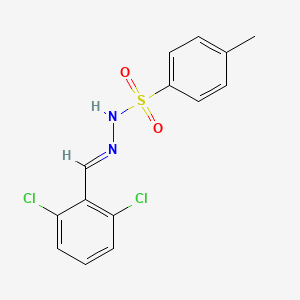
![disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B14762220.png)
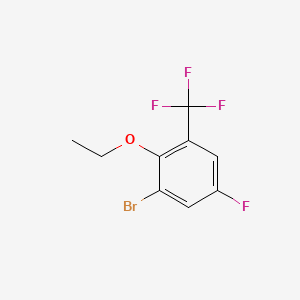
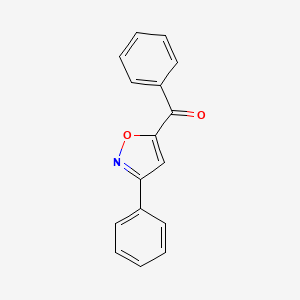
![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)

